Technical Guide: Structure Elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
Technical Guide: Structure Elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, particularly as a building block in the synthesis of targeted therapeutics. Its structural features, a tetrahydropyran ring with a quaternary carbon bearing both a nitrile and an aminomethyl group, make it a versatile scaffold. This document provides a comprehensive technical overview of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its identification and characterization. Furthermore, it delves into the CDK9 signaling pathway, a key biological target for which this compound serves as an intermediate in the development of inhibitors.
Chemical Structure and Properties
The fundamental characteristics of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | [1] |
| CAS Number | 1263374-32-8 | [1] |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| InChI Key | WRAFVYHNHMNOCQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCC1(CN)C#N | |
| Physical Form | Liquid or Solid or Semi-solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1] |
Synthesis Protocol
Step 1: Synthesis of Tetrahydro-4H-pyran-4-carbonitrile
This step involves the conversion of the ketone to a cyanohydrin, followed by dehydration to form the nitrile.
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Materials:
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Tetrahydro-4H-pyran-4-one
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Acetone cyanohydrin
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Triethylamine
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Methanol
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Diethyl ether
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add acetone cyanohydrin (1.2 eq) and triethylamine (0.1 eq).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure tetrahydro-4H-pyran-4-carbonitrile.
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Step 2: Aminomethylation of Tetrahydro-4H-pyran-4-carbonitrile
This step introduces the aminomethyl group at the C4 position. A plausible method is the Strecker synthesis followed by reduction.
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Materials:
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Tetrahydro-4H-pyran-4-carbonitrile
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Ammonia in methanol (7N solution)
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Sodium cyanide
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Ammonium chloride
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Lithium aluminum hydride (LAH)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1M)
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Sodium hydroxide solution (1M)
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Dichloromethane
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Anhydrous sodium sulfate
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-
Procedure:
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In a sealed vessel, dissolve tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) in a 7N solution of ammonia in methanol.
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Add sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).
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Stir the mixture at 50°C for 48 hours.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.
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To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C, add a solution of the crude amino-nitrile in THF dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4 hours.
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Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.
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Filter the resulting suspension and wash the solid with THF.
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Concentrate the filtrate, dissolve the residue in dichloromethane, and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile.
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Purify by column chromatography.
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Structure Elucidation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, which are essential for its structural confirmation.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 3.6 | m | 4H | -O-CH₂ - (H2, H6) |
| ~ 2.9 | s | 2H | -CH₂ -NH₂ |
| ~ 1.9 - 1.7 | m | 4H | -CH₂ -C-CH₂ - (H3, H5) |
| ~ 1.5 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 122 | -C N (Nitrile) |
| ~ 65 | -O-C H₂ (C2, C6) |
| ~ 48 | -C H₂-NH₂ |
| ~ 45 | C 4 (Quaternary) |
| ~ 35 | -C H₂-C-C H₂ (C3, C5) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch (amine) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 2240 - 2220 | C≡N stretch (nitrile) |
| 1650 - 1580 | N-H bend (amine) |
| 1100 - 1050 | C-O stretch (ether) |
Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₂NH₂]⁺ |
| 96 | [M - C₂H₄N]⁺ |
| 83 | [M - C₂H₅N₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Biological Context: The CDK9 Signaling Pathway
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a valuable intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[2] CDK9 is a key regulator of transcription and plays a crucial role in various cellular processes, making it an attractive target in cancer therapy.[3][4] The following diagram illustrates the central role of CDK9 in the transcriptional machinery.
Figure 1. CDK9 signaling pathway in transcriptional regulation.
The diagram illustrates that CDK9, in complex with Cyclin T1 to form P-TEFb, is held in an inactive state by the 7SK snRNP complex.[3] Upon receiving cellular signals, P-TEFb is released and phosphorylates key substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), DSIF, and NELF.[5] This phosphorylation event leads to the release of paused RNAPII, allowing for productive transcriptional elongation and the synthesis of mRNA.[2] CDK9 inhibitors, synthesized from intermediates like 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, block the kinase activity of P-TEFb, thereby preventing transcriptional elongation. This is particularly effective in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins for their survival.[6]
Conclusion
This technical guide provides a detailed theoretical framework for the structure elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. While experimental data is currently limited in the public domain, the provided synthesis protocol and predicted spectroscopic data offer a solid foundation for researchers working with this compound. The exploration of the CDK9 signaling pathway highlights the biological relevance of this molecule as a precursor to potent therapeutic agents. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | 1263374-32-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
